2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(3-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(3-nitrophenyl)acetamide, also known as EOTA, is a chemical compound that has gained attention in scientific research due to its potential as a biological probe. EOTA is a thiol-reactive compound that can be used to label proteins and peptides, allowing for the visualization and identification of specific molecules in complex biological systems. In
Wirkmechanismus
2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(3-nitrophenyl)acetamide is a thiol-reactive compound that can react with cysteine residues in proteins and peptides. The reaction between this compound and cysteine residues results in the formation of a stable covalent bond, allowing for the labeling of specific molecules. The reaction between this compound and cysteine residues is highly specific and can be used to label proteins and peptides with high selectivity.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects in vitro and in vivo. This compound has been used in various cell lines and animal models without any significant toxicity or adverse effects. However, further studies are needed to fully understand the long-term effects of this compound on biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(3-nitrophenyl)acetamide has several advantages for lab experiments, including its high selectivity and specificity for labeling proteins and peptides. This compound can be used in various biological systems, including cell lines and animal models, without any significant toxicity or adverse effects. However, this compound has several limitations, including its relatively low water solubility and limited stability in aqueous solutions. Additionally, this compound can react with other thiols in biological systems, leading to non-specific labeling.
Zukünftige Richtungen
There are several future directions for the use of 2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(3-nitrophenyl)acetamide in scientific research. One potential direction is the development of new this compound derivatives with improved water solubility and stability in aqueous solutions. Another direction is the use of this compound in drug discovery, where it can be used to identify potential drug targets or to screen for compounds that bind to specific proteins. Additionally, this compound can be used in combination with other labeling techniques, such as mass spectrometry, to provide a more comprehensive understanding of protein interactions and dynamics in biological systems.
Synthesemethoden
2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(3-nitrophenyl)acetamide can be synthesized using a multi-step process that involves the reaction of various chemicals. The synthesis starts with the reaction of ethyl hydrazinecarboxylate with thiosemicarbazide to form 5-ethyl-1,3,4-oxadiazol-2-thiol. This intermediate is then reacted with 3-nitrobenzoyl chloride to form this compound. The final product is purified using column chromatography and characterized using various analytical techniques, such as NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(3-nitrophenyl)acetamide has been used in various scientific research applications, including protein labeling, imaging, and drug discovery. This compound can be used to label proteins and peptides in vitro and in vivo, allowing for the visualization and identification of specific molecules in complex biological systems. This compound-labeled proteins can be detected using fluorescence microscopy or mass spectrometry, enabling researchers to study protein interactions, localization, and dynamics. This compound has also been used in drug discovery, where it can be used to screen for potential drug targets or to identify compounds that bind to specific proteins.
Eigenschaften
IUPAC Name |
2-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4S/c1-2-11-14-15-12(20-11)21-7-10(17)13-8-4-3-5-9(6-8)16(18)19/h3-6H,2,7H2,1H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOLWBKYTMZTHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)SCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.